methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a carbamate moiety, making it a versatile molecule for chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Carbamate Formation: The carbamate moiety is formed by reacting an amine with a chloroformate or carbamoyl chloride.
Final Coupling: The final step involves coupling the piperidine derivative with the sulfonyl and carbamate groups under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can target the carbamate or sulfonyl groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of suitable catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It may serve as a ligand in biochemical assays or as a probe in molecular biology experiments.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s ability to interact with biological targets makes it a candidate for designing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[4-(phenylcarbamoyl)piperidin-1-yl]carbamate: Lacks the sulfonyl group, making it less versatile in chemical reactions.
N-[4-(methylsulfonyl)phenyl]carbamate: Lacks the piperidine ring, reducing its potential for biological interactions.
Phenyl N-[4-(methylcarbamoyl)piperidin-1-yl]sulfonylcarbamate: Similar structure but different functional group arrangement, affecting its reactivity and applications.
Uniqueness
Methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate stands out due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H25N3O5S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl N-[4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C21H25N3O5S/c1-23(18-6-4-3-5-7-18)20(25)16-12-14-24(15-13-16)30(27,28)19-10-8-17(9-11-19)22-21(26)29-2/h3-11,16H,12-15H2,1-2H3,(H,22,26) |
InChI Key |
FLEFPLQXAAOEFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.